N-[(3S)-2,6-dioxooxan-3-yl]benzamide
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Overview
Description
N-[(3S)-2,6-dioxooxan-3-yl]benzamide is a chemical compound with a unique structure that includes a benzamide moiety and a 2,6-dioxooxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-2,6-dioxooxan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium and organomagnesium reagents, which can undergo nucleophilic acyl substitution reactions with amides under harsh conditions . Lithium diisopropylamide (LDA) is also used for direct alkylation of benzamides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides can produce α-sulfenylated ketones .
Scientific Research Applications
N-[(3S)-2,6-dioxooxan-3-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
N-[(3S)-2,6-dioxooxan-3-yl]benzamide can be compared with other benzamide derivatives, such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide These compounds share similar structural features but may differ in their specific chemical properties and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
630393-88-3 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
N-[(3S)-2,6-dioxooxan-3-yl]benzamide |
InChI |
InChI=1S/C12H11NO4/c14-10-7-6-9(12(16)17-10)13-11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15)/t9-/m0/s1 |
InChI Key |
MYBJHWJWVVIFAO-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@H]1NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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